molecular formula C12H21NO4 B2435392 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid CAS No. 1384441-97-7

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

Cat. No.: B2435392
CAS No.: 1384441-97-7
M. Wt: 243.303
InChI Key: KOFPSMGBISOSHU-UHFFFAOYSA-N
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Description

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetic acid derivatives.

Scientific Research Applications

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Biological Activity

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid, commonly referred to as Boc-aminomethylcyclobutane acetic acid (BMCA), is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a cyclobutyl moiety, allows for versatile applications in drug design and development. This article reviews the biological activity of BMCA, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BMCA is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1384441-97-7

The presence of the Boc group enhances the stability and solubility of BMCA, making it suitable for various biochemical applications. Upon deprotection, the free amine can engage in numerous biochemical pathways, including enzyme-substrate interactions.

The biological activity of BMCA is largely attributed to its ability to influence cellular processes through its amine group. The Boc group can be reversibly removed under basic conditions, allowing for controlled reactivity. This property facilitates the compound's participation in enzyme inhibition and other biochemical interactions.

Biological Activity and Therapeutic Potential

BMCA has been explored for its potential inhibitory effects on various enzymes associated with diseases such as cancer and neurodegenerative disorders. Research indicates that derivatives of BMCA may exhibit selective inhibition against specific targets, enhancing their therapeutic efficacy.

Enzyme Inhibition Studies

Several studies have highlighted the inhibitory effects of BMCA derivatives on key enzymes:

  • Aurora Kinases : Compounds structurally related to BMCA have shown potent inhibition of Aurora-A kinase, which is crucial in cell cycle regulation. For example, one derivative exhibited an IC₅₀ value of 0.075 μM against Aurora-A, indicating strong selectivity over Aurora-B .
  • VHL E3 Ubiquitin Ligase : Another study reported that modifications to the BMCA structure led to low nanomolar potency against VHL ligase, suggesting its potential as a chemical probe in cancer research .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • BMCA has been synthesized using di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide. This method allows for efficient production suitable for both laboratory and industrial applications.
  • Biocompatibility and Applications :
    • Research has indicated that BMCA derivatives can be utilized in drug delivery systems due to their favorable biocompatibility and ability to form hydrogen bonds. The structural complexity of BMCA allows it to serve as a building block for more complex molecules.
  • Comparative Studies :
    • A comparative analysis with similar compounds reveals that BMCA's unique cyclobutyl ring combined with the Boc protecting group provides distinct reactivity patterns not found in simpler amino acids or derivatives. This structural advantage enables diverse applications in synthetic and biological chemistry contexts.

Summary Table: Biological Activity Comparison

Compound NameStructureUnique FeaturesIC₅₀ (μM)
BMCAC₁₂H₂₁NO₄Boc protection; cyclobutyl ringN/A
Aurora-A InhibitorVariesSelective inhibition0.075
VHL InhibitorVariesLow nanomolar potency<0.1

Properties

IUPAC Name

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFPSMGBISOSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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